molecular formula C18H27N3O2S B5665270 4-[[(3R,4S)-3-[(2-methylsulfanylacetyl)amino]-4-propan-2-ylpyrrolidin-1-yl]methyl]benzamide

4-[[(3R,4S)-3-[(2-methylsulfanylacetyl)amino]-4-propan-2-ylpyrrolidin-1-yl]methyl]benzamide

Cat. No.: B5665270
M. Wt: 349.5 g/mol
InChI Key: VQUCHVLVQISCIU-CVEARBPZSA-N
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Description

4-[[(3R,4S)-3-[(2-methylsulfanylacetyl)amino]-4-propan-2-ylpyrrolidin-1-yl]methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyrrolidine ring, which is further substituted with a methylsulfanylacetyl group. The stereochemistry of the compound is defined by the (3R,4S) configuration of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(3R,4S)-3-[(2-methylsulfanylacetyl)amino]-4-propan-2-ylpyrrolidin-1-yl]methyl]benzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Methylsulfanylacetyl Group: This step involves the acylation of the pyrrolidine ring with 2-methylsulfanylacetyl chloride under basic conditions.

    Coupling with Benzamide: The final step involves coupling the substituted pyrrolidine with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[[(3R,4S)-3-[(2-methylsulfanylacetyl)amino]-4-propan-2-ylpyrrolidin-1-yl]methyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may serve as a potential drug candidate due to its ability to interact with biological targets. Its structural features suggest it could be investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[[(3R,4S)-3-[(2-methylsulfanylacetyl)amino]-4-propan-2-ylpyrrolidin-1-yl]methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[(3R,4S)-3-[(2-methylsulfanylacetyl)amino]-4-methylpyrrolidin-1-yl]methyl]benzamide
  • 4-[[(3R,4S)-3-[(2-methylsulfanylacetyl)amino]-4-ethylpyrrolidin-1-yl]methyl]benzamide

Uniqueness

The uniqueness of 4-[[(3R,4S)-3-[(2-methylsulfanylacetyl)amino]-4-propan-2-ylpyrrolidin-1-yl]methyl]benzamide lies in its specific stereochemistry and the presence of the methylsulfanylacetyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[(3R,4S)-3-[(2-methylsulfanylacetyl)amino]-4-propan-2-ylpyrrolidin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-12(2)15-9-21(10-16(15)20-17(22)11-24-3)8-13-4-6-14(7-5-13)18(19)23/h4-7,12,15-16H,8-11H2,1-3H3,(H2,19,23)(H,20,22)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUCHVLVQISCIU-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)CSC)CC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)CSC)CC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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